BENZYL-DBU-CHLORIDE

Overview

Description

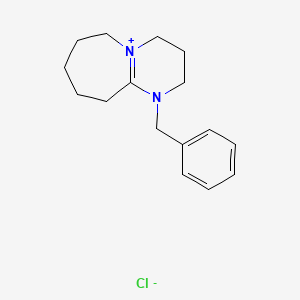

BENZYL-DBU-CHLORIDE is a chemical compound with the molecular formula C16H23ClN2 and a molecular weight of 278.82 g/mol . This compound is known for its unique structure, which includes a pyrimidoazepinium core with a benzyl substituent. It is commonly used in various industrial and research applications due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of BENZYL-DBU-CHLORIDE typically involves the chlorination of 2,3,4,6,7,8,9,10-octahydro-1-(phenylmethyl)-pyrimido(1,2-a)azepine . The reaction is carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chlorination processes, utilizing specialized equipment to handle the reagents and maintain the necessary reaction conditions. The purity and yield of the product are critical factors in industrial production.

Chemical Reactions Analysis

Types of Reactions: BENZYL-DBU-CHLORIDE undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can convert this compound into its reduced forms.

Substitution: It can undergo substitution reactions, where one or more substituents are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Substitution reactions may involve reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.

Scientific Research Applications

Chemical Synthesis

Benzyl-DBU-Chloride serves as a critical reagent in organic synthesis due to its ability to facilitate carbon-carbon and carbon-nitrogen bond formation. It is particularly useful in:

- Deprotonation Reactions : The compound acts as a base catalyst, enabling the deprotonation of acidic protons in various substrates, which is essential for subsequent reactions like nucleophilic substitutions and cyclizations .

- Benzylation Reactions : It is employed to introduce benzyl groups into organic molecules through nucleophilic substitution reactions. This process is vital for synthesizing complex organic compounds used in pharmaceuticals and agrochemicals .

Table 1: Comparison of this compound with Other Catalysts

| Property | This compound | DBU | Benzyl Chloride |

|---|---|---|---|

| Structure | Benzyl + DBU | Bicyclic amine | Benzyl halide |

| Role | Catalyst | Base | Alkylating agent |

| Application | Organic synthesis | Deprotonation | Nucleophilic substitution |

| Reactivity | High | Moderate | High |

Biological Applications

Research has indicated potential biological activities associated with this compound:

- Anticancer Properties : Studies have shown that benzyl derivatives can inhibit the proliferation of cancer cells. For instance, compounds derived from benzyl moieties have been linked to significant antiproliferative effects against colorectal cancer cells, suggesting that this compound could be explored for its therapeutic potential in oncology .

- Antimicrobial Activity : There is ongoing research into the antimicrobial properties of benzyl-containing compounds. The structural features of this compound may enhance its interaction with biological targets, potentially leading to the development of new antimicrobial agents.

Industrial Applications

In industrial contexts, this compound finds utility in:

- Production of Ionic Liquids : It is used as a precursor for synthesizing ionic liquids, which are important solvents and catalysts in various chemical processes. The ionic liquid derived from this compound exhibits enhanced catalytic activity due to its unique ionic properties .

- Synthesis of Specialty Chemicals : The compound is involved in producing specialty chemicals used in pharmaceuticals, fragrances, and polymers. Its reactivity allows for the efficient synthesis of complex molecules required in these industries .

Case Study 1: DBU-Mediated Organic Transformations

A study demonstrated the efficiency of DBU-mediated reactions involving this compound for synthesizing fused heteroaryl pyrazinones. The reaction showcased high yields and selectivity, emphasizing the compound’s utility in complex organic syntheses .

Case Study 2: Antiproliferative Activity

Research on glucopyranosyl-conjugated benzyl derivatives highlighted the importance of the benzyl moiety in enhancing anticancer activity. One derivative exhibited significant antiproliferative effects comparable to established chemotherapeutics, indicating the potential role of this compound derivatives in cancer treatment .

Mechanism of Action

The mechanism of action of BENZYL-DBU-CHLORIDE involves its interaction with specific molecular targets and pathways. The compound can act as a catalyst or reagent, facilitating various chemical reactions. Its effects are mediated through its ability to form stable complexes with other molecules, influencing their reactivity and stability .

Comparison with Similar Compounds

1-Benzyl-2-methylimidazole: This compound shares a similar benzyl substituent but has a different core structure.

1,8-Diazabicyclo[5.4.0]undec-7-ene: Known for its use in ionic liquids, this compound has a bicyclic structure similar to the pyrimidoazepinium core.

Uniqueness: BENZYL-DBU-CHLORIDE is unique due to its specific combination of a pyrimidoazepinium core and a benzyl substituent. This structure imparts distinct chemical properties, making it valuable in various applications, from organic synthesis to industrial production.

Biological Activity

Benzyl-DBU-chloride, a compound derived from the interaction of benzyl chloride with DBU (1,8-diazabicyclo[5.4.0]undec-7-ene), has garnered attention in recent years for its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in various fields, supported by research findings and data tables.

This compound is primarily utilized as a reagent in organic synthesis and as a catalyst in chemical reactions. Its mechanism of action involves forming stable complexes with biomolecules, which can influence their reactivity and stability. This property makes it valuable in medicinal chemistry, particularly in the development of antimicrobial and anticancer agents .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of this compound derivatives. For instance, DBU-conjugated compounds have shown promising results against various bacterial strains. In one study, the half-maximal inhibitory concentration (IC50) values were determined for several derivatives on human keratinocyte (HaCaT) cell lines:

| Compound | IC50 (µg/mL) | Activity Level |

|---|---|---|

| Compound 3 | 0.13 | High |

| Compound 12 | 4.26 | Moderate |

| Compound 21 | 1.02 | Moderate |

| Compound 10 | >10 | Low |

These findings suggest that certain derivatives possess significant cytotoxic effects, making them candidates for further investigation as antimicrobial agents .

Anticancer Activity

This compound has also been studied for its anticancer properties. A series of glucopyranosyl-conjugated benzyl derivatives demonstrated antiproliferative activity against colorectal cancer cells (HCT-116). One specific derivative showed potency comparable to established chemotherapeutics like 5-fluorouracil (5-FU), inducing apoptotic cell death in cancer models:

| Derivative | IC50 (µM) | Selectivity Index |

|---|---|---|

| Compound 8d | 10 | High |

The selectivity over normal cells was notably improved, indicating the potential for developing safer cancer therapies .

Case Studies

Case Study 1: Antimicrobial Effects on HaCaT Cells

In a controlled study, various derivatives of this compound were tested for their cytotoxic effects on HaCaT cells using the MTT assay. The results indicated that while some compounds exhibited strong cytotoxicity at low concentrations, others had minimal effects on cell viability at therapeutic concentrations.

Case Study 2: Anticancer Efficacy

A separate investigation focused on the anticancer efficacy of this compound derivatives against HCT-116 colorectal cancer cells. The study revealed that specific modifications to the benzyl moiety significantly enhanced therapeutic indices, supporting the hypothesis that structure-activity relationships play a critical role in drug design .

Q & A

Q. What are the critical considerations for synthesizing BENZYL-DBU-CHLORIDE with high purity?

Answer:

Synthesis of this compound requires precise control of reaction parameters, including temperature, solvent polarity, and stoichiometric ratios. Purification methods such as column chromatography (using silica gel and optimized eluent systems) or recrystallization should be selected based on the compound’s solubility and stability. Characterization via NMR (¹H/¹³C) and mass spectrometry is essential to confirm purity. For reproducibility, document all variables (e.g., reaction time, catalyst loading) and equipment specifications (e.g., glassware type, stirring rate) in detail .

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR, IR) when characterizing this compound?

Answer:

Contradictions in spectral data may arise from solvent effects, impurities, or dynamic molecular interactions. To resolve these:

- Compare experimental NMR shifts with computational predictions (e.g., DFT-based simulations) or literature benchmarks.

- Re-run spectra under standardized conditions (e.g., deuterated solvent, controlled temperature).

- Cross-validate with complementary techniques (e.g., IR for functional groups, X-ray crystallography for solid-state conformation).

- Analyze isotopic patterns in mass spectrometry to rule out adduct formation. Contradictions should be systematically recorded and statistically analyzed to identify outliers .

Q. Which analytical techniques are essential for confirming the molecular structure of this compound?

Answer:

A multi-technique approach is critical:

- NMR spectroscopy (¹H, ¹³C, DEPT, HSQC) to assign proton/carbon environments and verify substituent positions.

- High-resolution mass spectrometry (HRMS) for exact mass confirmation.

- X-ray crystallography to resolve stereochemistry and bond angles (if single crystals are obtainable).

- IR spectroscopy to identify functional groups (e.g., C-Cl stretches).

- Elemental analysis to validate stoichiometry. Ensure all data align with theoretical predictions and prior studies .

Q. What strategies are effective in optimizing reaction yield for this compound under varying catalytic conditions?

Answer:

Employ a Design of Experiments (DOE) framework to systematically vary factors such as catalyst type (e.g., palladium vs. copper), solvent polarity, and temperature. Use response surface methodology to identify optimal conditions. Monitor reaction progress via TLC or in-situ spectroscopic methods. For heterogeneous catalysis, characterize catalyst stability (e.g., BET surface area, leaching tests). Compare yield data across trials using ANOVA to assess significance of variables .

Q. How should researchers document experimental procedures for this compound synthesis to ensure reproducibility?

Answer:

- Provide step-by-step protocols with exact quantities (in mmol or mg), solvent grades, and equipment details (e.g., Schlenk line for air-sensitive steps).

- Include safety data (e.g., PPE requirements, waste disposal guidelines).

- Specify purification criteria (e.g., Rf values, melting point ranges).

- For novel methods, append raw data (e.g., chromatograms, spectra) in supplementary materials. Cross-reference established protocols from reputable journals to validate methodological rigor .

Q. How can computational chemistry methods (e.g., DFT) be integrated with experimental data to elucidate reaction mechanisms involving this compound?

Answer:

- Perform DFT calculations to model transition states and intermediate energies, correlating them with experimental kinetic data (e.g., Arrhenius plots).

- Use Molecular Dynamics (MD) simulations to study solvent effects on reaction pathways.

- Validate computational models by comparing predicted NMR chemical shifts or vibrational frequencies with experimental results.

- Publish workflows (e.g., Gaussian input files) and force field parameters to enable replication. Address discrepancies through sensitivity analysis or hybrid QM/MM approaches .

Q. What methodologies are recommended for analyzing degradation products of this compound under environmental conditions?

Answer:

- Conduct accelerated stability studies (e.g., exposure to UV light, humidity) and monitor degradation via LC-MS or GC-MS.

- Use isotopic labeling (e.g., ¹⁴C) to trace decomposition pathways.

- Apply multivariate analysis (e.g., PCA) to identify correlations between environmental factors (pH, temperature) and degradation rates.

- Cross-validate findings with ecotoxicological assays to assess byproduct toxicity .

Properties

IUPAC Name |

1-benzyl-2,3,4,6,7,8,9,10-octahydropyrimido[1,2-a]azepin-5-ium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N2.ClH/c1-3-8-15(9-4-1)14-18-13-7-12-17-11-6-2-5-10-16(17)18;/h1,3-4,8-9H,2,5-7,10-14H2;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIIDVPBPKJUNNK-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=[N+](CC1)CCCN2CC3=CC=CC=C3.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60964331 | |

| Record name | 1-Benzyl-2,3,4,6,7,8,9,10-octahydro-1H-pyrimido[1,2-a]azepin-5-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60964331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49663-94-7 | |

| Record name | Pyrimido[1,2-a]azepinium, 2,3,4,6,7,8,9,10-octahydro-1-(phenylmethyl)-, chloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=49663-94-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Benzyl-2,3,4,6,7,8,9,10-octahydropyrimido(1,2-a)azepinium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049663947 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Benzyl-2,3,4,6,7,8,9,10-octahydro-1H-pyrimido[1,2-a]azepin-5-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60964331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-benzyl-2,3,4,6,7,8,9,10-octahydropyrimido[1,2-a]azepinium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.273 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.